Ebanol

Overview

Description

Preparation Methods

The preparation of Ebanol involves several synthetic routes. One method includes condensing methyl ethyl ketone and trimethyl cyclopentenyl acetaldehyde at low temperatures, followed by rectification to remove methyl ethyl ketone and methanol. The resulting intermediate is then added to a dimethyl formamide solution of sodium methoxide, rearranged, and further reacted with sodium borohydride in methanol to yield this compound . Another method involves the isomerization of sandatone under the catalytic action of zinc bromide, followed by a reaction with sec-butyl alcohol in the presence of aluminum secondary butylate .

Chemical Reactions Analysis

Ebanol undergoes various chemical reactions, including:

Isomerization: The isomerization of intermediates is essential to obtain the desired product.

Hydrogenation: Hydrogenation reduction is used to achieve the final product.

Common reagents used in these reactions include sodium methoxide, sodium borohydride, zinc bromide, and aluminum secondary butylate . The major products formed from these reactions are various isomers of this compound, each contributing to its unique olfactory properties .

Scientific Research Applications

Ebanol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Ebanol exerts its effects primarily through its interaction with olfactory receptors. Its molecular structure allows it to bind to specific receptors in the nasal cavity, triggering a sensory response that is perceived as a sandalwood scent . The pathways involved in this process include the activation of olfactory neurons and the subsequent transmission of signals to the brain .

Comparison with Similar Compounds

Ebanol is often compared with other synthetic sandalwood fragrances such as Sandalore, Brahmanol, and Firsantol . These compounds share similar structural elements but differ in their molecular configurations and olfactory properties. For example, Sandalore lacks the carbon-carbon double bond found in this compound, leading to different isomeric forms . This compound is unique in its ability to provide a powerful and intense sandalwood scent, making it a preferred choice in many fragrance formulations .

Similar compounds include:

- Sandalore

- Brahmanol

- Firsantol

- Polysantol

- Javanol

This compound’s distinct molecular structure and olfactory properties set it apart from these similar compounds, highlighting its uniqueness in the fragrance industry.

Properties

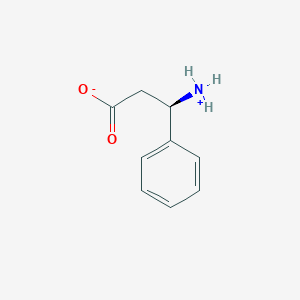

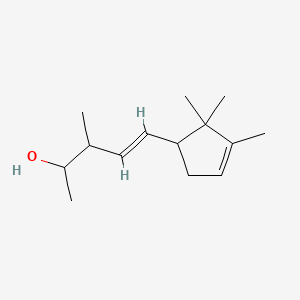

IUPAC Name |

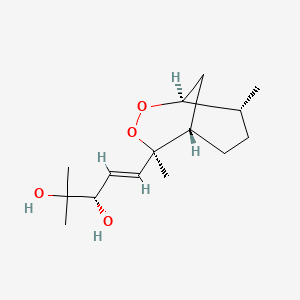

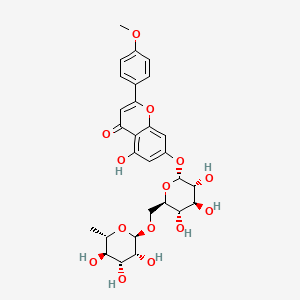

3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-8,10,12-13,15H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLHVODSMDJCBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C1(C)C)C=CC(C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052369 | |

| Record name | 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid / Woody aroma with sandalwood-like notes | |

| Record name | 4-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble, Soluble (in ethanol) | |

| Record name | 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.896-0.906 at 20°C | |

| Record name | 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67801-20-1 | |

| Record name | Ebanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67801-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Ebanol?

A1: this compound is widely used in the fragrance industry as a synthetic substitute for natural sandalwood oil [, ]. Due to its potent woody and ambery scent, it finds applications in perfumes, cosmetics, and other personal care products.

Q2: Why is there a need for synthetic sandalwood odorants like this compound?

A2: The high demand for sandalwood oil, coupled with the limited availability and high cost of natural sandalwood (Santalum album), has driven the development and use of synthetic alternatives like this compound [].

Q3: Are there any known allergic reactions associated with this compound?

A3: Yes, studies have identified this compound as a potential allergen. Research in Korea revealed a high frequency of positive patch test responses to this compound in patients suspected of having fragrance allergies [].

Q4: How does the structure of this compound contribute to its odor profile?

A4: While the exact mechanism of odor perception is complex, research suggests that the structure of this compound, particularly its terpenylcyclohexanol moiety, contributes to its sandalwood-like aroma []. This structural feature is shared with other sandalwood odorants like Sandalore and Polysantol.

Q5: Has this compound been used in any notable commercial fragrances?

A5: While specific formulations are often trade secrets, this compound's desirable olfactory properties and fixative qualities make it a valuable ingredient in many perfumes. For example, it's known to blend well with other woody scents, enhancing their longevity in fragrance applications [].

Q6: Are there any analytical techniques used to detect and quantify this compound?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for identifying and quantifying this compound in complex mixtures like essential oils and fragrance products [].

Q7: Are there any concerns regarding the environmental impact of this compound?

A7: While specific studies on this compound's environmental impact are limited, the widespread use of synthetic fragrances raises concerns about their potential accumulation and effects on aquatic ecosystems. Further research is needed to assess the biodegradability and ecotoxicological profile of this compound.

Q8: Are there any alternative synthetic sandalwood odorants besides this compound?

A8: Yes, several other synthetic sandalwood odorants exist, including Sandalore, Polysantol, and Javanol []. These compounds often share structural similarities with this compound and exhibit comparable odor profiles.

Q9: How does the molecular weight of this compound compare to other sandalwood odorants?

A9: this compound has a molecular weight comparable to other synthetic sandalwood odorants. For instance, Disila-okoumal, another synthetic ambergris odorant, possesses a molecular weight of 320 u, while Okoumal has a molecular weight of 288 u. These values are considered high, contributing to their long-lasting nature in fragrance applications [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-4-enoic acid](/img/structure/B1236475.png)

![5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1236487.png)

![17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1236488.png)

![methyl (8S)-8-(chloromethyl)-6-[(E)-3-[4-[(E)-3-[(8S)-8-(chloromethyl)-4-hydroxy-1-methoxycarbonyl-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indol-6-yl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]-4-hydroxy-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B1236490.png)